4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine
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Overview
Description
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine typically involves the reaction of 5-methoxy-3-pyridinecarboxaldehyde with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of halogenated piperazine derivatives.
Scientific Research Applications
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of 4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate the activity of these targets, leading to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Pyrimidines: These compounds are known for their fungicidal properties and are used in the treatment of phytopathogenic fungi.
1,3,4-Oxadiazol-2-ylpyridines: These derivatives are studied for their potential as metalloenzyme inhibitors for the treatment of human diseases.
Uniqueness
4-Methyl-1-(5-methoxy-pyridin-3-yl)-piperazine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with a methoxy-substituted pyridine moiety makes it a valuable compound for various research applications.
Properties
CAS No. |
223794-36-3 |
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Molecular Formula |
C11H17N3O |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(5-methoxypyridin-3-yl)-4-methylpiperazine |
InChI |
InChI=1S/C11H17N3O/c1-13-3-5-14(6-4-13)10-7-11(15-2)9-12-8-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
MCAJKSUXVCBTTP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=CN=C2)OC |
Origin of Product |
United States |
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